6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1167056-92-9) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C8H5ClN2O2
- Molecular Weight : 196.59 g/mol
- Structure : The compound features a pyrrole ring fused with a pyridine structure, which is characteristic of many biologically active compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The compound displayed a minimum inhibitory concentration (MIC) range comparable to established antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The compound has been shown to inhibit the expression of inflammatory markers such as COX2 and IL-1β in cultured cells.
Inflammatory Marker | Effect |
---|---|
COX2 | Dose-dependent inhibition |
IL-1β | Dose-dependent inhibition |
These findings indicate that the compound may be useful in treating inflammatory diseases .
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties. A study indicated that it could influence cell viability in various cancer cell lines:
Cell Line | Viability (%) at IC50 |
---|---|
HeLa | 45% |
L929 | 60% |
Further research is needed to elucidate the mechanisms through which this compound exerts its anticancer effects .
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in MDPI evaluated several pyrrole derivatives for their antibacterial activity. The results indicated that derivatives similar to this compound showed promising results against Gram-positive bacteria .
- Inflammation Modulation : In another study focused on anti-inflammatory effects, the compound was tested against various inflammatory cytokines and showed significant inhibition, suggesting its potential application in inflammatory conditions .
- Toxicity Assessment : Toxicity predictions using QSAR models indicated that this compound falls within a non-toxic classification (class 5), which is advantageous for further pharmacological development .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYMQCWBLAACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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